molecular formula C10H11N3O B8038831 4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one

4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one

Cat. No.: B8038831
M. Wt: 189.21 g/mol
InChI Key: KKHTVMCOACHVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by a triazinone ring structure with a benzyl group attached to the nitrogen atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one can be achieved through several methods. One common approach involves the cyclocondensation of appropriate precursors. For instance, the reaction of benzylamine with a suitable diketone under acidic conditions can lead to the formation of the triazinone ring . Another method involves the use of a pressure-equalizing dropping funnel to introduce benzyl bromide in dry acetone, reacting at room temperature for 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazinone to its dihydro or tetrahydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted triazinone oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one is unique due to the presence of the benzyl group, which can influence its chemical behavior and enhance its biological activity. This structural feature distinguishes it from other triazinones and related compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

4-benzyl-1,5-dihydro-1,2,4-triazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-7-13(8-11-12-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHTVMCOACHVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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